molecular formula C29H35N7O10S B12363076 2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

Cat. No.: B12363076
M. Wt: 673.7 g/mol
InChI Key: RMLUPZCMQOVDER-QFIPXVFZSA-N
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Description

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid involves several steps:

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials.

    Attachment of the hex-5-ynoylamino group: This step involves the coupling of the pyrimidine ring with a hex-5-ynoylamino group using a suitable coupling reagent.

    Sequential addition of acetyl groups: The acetyl groups are added sequentially through acylation reactions.

    Formation of the final product: The final product is obtained by coupling the intermediate compounds through peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions can occur at the carbonyl groups and the pyrimidine ring.

    Substitution: Substitution reactions can take place at the aromatic rings and the acetyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound may be used as a probe to study enzyme interactions and protein binding due to its peptide-like structure.

Medicine

In medicine, the compound has potential as a drug candidate for targeting specific biological pathways. Its complex structure allows for high specificity in binding to target molecules.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]ethoxy]acetic acid
  • **2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propoxy]acetic acid

Uniqueness

The uniqueness of 2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid lies in its specific arrangement of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C29H35N7O10S

Molecular Weight

673.7 g/mol

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C29H35N7O10S/c1-47(44,45)29-33-13-21(14-34-29)10-6-3-7-11-23(37)30-15-24(38)31-17-26(40)36-22(12-20-8-4-2-5-9-20)28(43)32-16-25(39)35-19-46-18-27(41)42/h2,4-5,8-9,13-14,22H,3,7,11-12,15-19H2,1H3,(H,30,37)(H,31,38)(H,32,43)(H,35,39)(H,36,40)(H,41,42)/t22-/m0/s1

InChI Key

RMLUPZCMQOVDER-QFIPXVFZSA-N

Isomeric SMILES

CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCOCC(=O)O

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCOCC(=O)O

Origin of Product

United States

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